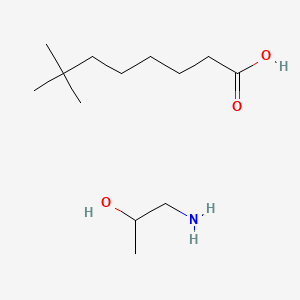![molecular formula C24H21NO2 B12686201 9,10-Anthracenedione, 1-[(4-butylphenyl)amino]- CAS No. 42887-27-4](/img/structure/B12686201.png)
9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Butylanilino)anthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Butylanilino)anthraquinone typically involves the reaction of 1-chloroanthraquinone with p-butylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the p-butylaniline group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(p-Butylanilino)anthraquinone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(p-Butylanilino)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(p-Butylanilino)anthraquinone has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable anthraquinone core.
Mécanisme D'action
The mechanism of action of 1-(p-Butylanilino)anthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby exerting its biological effects. The presence of the butyl-substituted aniline group enhances its binding affinity and specificity towards these molecular targets.
Comparaison Avec Des Composés Similaires
1-(p-Toluidino)anthraquinone: Similar structure but with a methyl group instead of a butyl group.
1-(p-Anilino)anthraquinone: Lacks the butyl substitution, resulting in different properties and applications.
1-(p-Ethylanilino)anthraquinone: Contains an ethyl group, leading to variations in its chemical and biological activities.
Uniqueness: 1-(p-Butylanilino)anthraquinone is unique due to the presence of the butyl-substituted aniline group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, stability, and binding affinity towards molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
42887-27-4 |
|---|---|
Formule moléculaire |
C24H21NO2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-(4-butylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO2/c1-2-3-7-16-12-14-17(15-13-16)25-21-11-6-10-20-22(21)24(27)19-9-5-4-8-18(19)23(20)26/h4-6,8-15,25H,2-3,7H2,1H3 |
Clé InChI |
GLFYBBZFIMBZKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


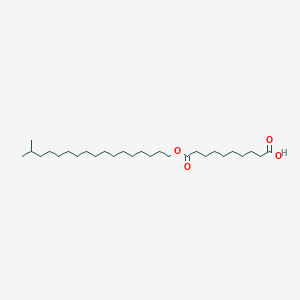
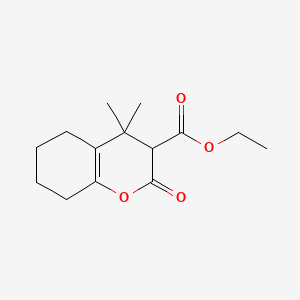

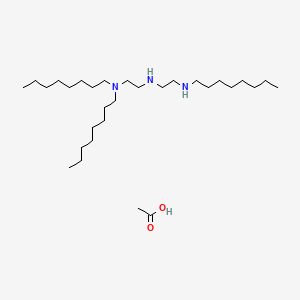

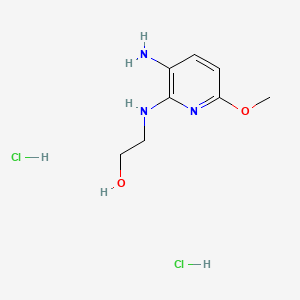
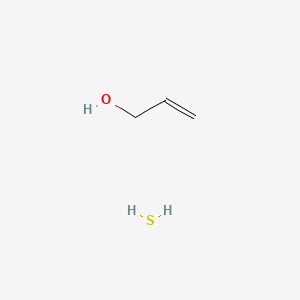

![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)




